molecular formula C17H17NO4 B12583923 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid CAS No. 646054-49-1

4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid

Cat. No.: B12583923
CAS No.: 646054-49-1
M. Wt: 299.32 g/mol
InChI Key: RMUVRLPIGYWCOA-UHFFFAOYSA-N
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Description

4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes an anilino group, an oxoethyl group, and an ethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid typically involves the reaction of 4-ethoxybenzoic acid with an appropriate aniline derivative under specific conditions. One common method involves the use of ethyl 4-(2-anilino-2-oxoethyl)benzoate as an intermediate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins, while the oxoethyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Anilino-2-oxoethyl)-2-ethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

646054-49-1

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

4-(2-anilino-2-oxoethyl)-2-ethoxybenzoic acid

InChI

InChI=1S/C17H17NO4/c1-2-22-15-10-12(8-9-14(15)17(20)21)11-16(19)18-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)

InChI Key

RMUVRLPIGYWCOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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